![molecular formula C6H5BFNO4 B1471207 2-Fluoro-4-nitrophenylboronic acid CAS No. 1436608-93-3](/img/structure/B1471207.png)
2-Fluoro-4-nitrophenylboronic acid
Overview
Description
2-Fluoro-4-nitrophenylboronic acid is a chemical compound with the molecular formula C6H5BFNO4 . It is a solid substance and has a molecular weight of 184.92 .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-nitrophenylboronic acid is represented by the InChI code1S/C6H5BFNO4/c8-6-3-4 (9 (12)13)1-2-5 (6)7 (10)11/h1-3,10-11H
. This indicates that the molecule consists of a phenyl ring with a boronic acid, a nitro group, and a fluorine atom attached to it. Physical And Chemical Properties Analysis
2-Fluoro-4-nitrophenylboronic acid is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Sensing Applications
Boronic acids, including 2-Fluoro-4-nitrophenylboronic acid, interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is utilized in various sensing applications, which can be either homogeneous assays or heterogeneous detection systems .
Cross-Coupling Reactions
This compound is used as a reagent in ligand-free palladium-catalyzed Suzuki-Miyaura cross-couplings. These reactions are pivotal in creating carbon-carbon bonds which are essential in organic synthesis .
C-H Activation Reactions
It serves as a reagent for regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulations. These reactions are part of C-H activation processes, which are important for constructing complex molecules .
Diels-Alder Reactions
2-Fluoro-4-nitrophenylboronic acid is also used in Diels-Alder reactions, which are cycloaddition reactions used to form ring structures in organic chemistry .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
(2-fluoro-4-nitrophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHVMWUGFTUYLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)[N+](=O)[O-])F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-nitrophenylboronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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